molecular formula C9H14N4O B13329663 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide

1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13329663
M. Wt: 194.23 g/mol
InChI Key: PURUZSUGXYDGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an imidazole derivative in the presence of an amine source. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • 1-Amino-3-(1H-imidazol-1-yl)propane-1-carboxamide
  • 1-Amino-3-(1H-imidazol-1-yl)butane-1-carboxamide
  • 1-Amino-3-(1H-imidazol-1-yl)pentane-1-carboxamide

Uniqueness: 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts rigidity and distinct steric properties compared to its linear counterparts. This structural feature can influence its reactivity and binding interactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1-amino-3-imidazol-1-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C9H14N4O/c10-8(14)9(11)2-1-7(5-9)13-4-3-12-6-13/h3-4,6-7H,1-2,5,11H2,(H2,10,14)

InChI Key

PURUZSUGXYDGQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=CN=C2)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.